

# Solid-phase extraction of D-HPLA from biological samples

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## Compound of Interest

Compound Name: (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid

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## Application Note & Protocol High-Recovery Solid-Phase Extraction of D-3-Phenyllactic Acid (D-HPLA) from Biological Samples Using Mixed-Mode Anion Exchange

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### Abstract

D-3-Phenyllactic acid (D-HPLA) is an organic acid of significant interest in clinical and metabolic research, recognized for its broad-spectrum antimicrobial properties and as a potential biomarker.[1][2][3][4] Accurate quantification of D-HPLA in complex biological matrices such as plasma, serum, or urine is essential but challenging due to the presence of endogenous interferences like proteins, salts, and phospholipids. This application note presents a robust and highly selective solid-phase extraction (SPE) protocol utilizing a mixed-mode anion exchange sorbent. This methodology leverages both reversed-phase and ion-exchange retention mechanisms to achieve superior sample cleanup, high analyte recovery,

and minimal matrix effects, making it ideal for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Introduction: The Rationale for a Selective Extraction Strategy

D-3-Phenyllactic acid (D-HPLA) is a metabolite with a chemical structure featuring both a carboxylic acid group and a phenyl ring.<sup>[5]</sup> This dual chemical nature—hydrophilic/ionizable and hydrophobic—is the key to designing a highly selective extraction method. While simple sample preparation techniques like protein precipitation or liquid-liquid extraction (LLE) are often employed, they frequently fail to adequately remove matrix components, leading to ion suppression in mass spectrometry and compromised data quality.<sup>[6][7]</sup>

Solid-phase extraction (SPE) offers a more refined approach by isolating analytes based on their physical and chemical properties.<sup>[8][9]</sup> For an acidic compound like D-HPLA, three primary SPE retention mechanisms can be considered:

- **Reversed-Phase (RP) SPE:** Retains analytes based on hydrophobicity. D-HPLA can be retained on non-polar sorbents (e.g., C18) when in its neutral, protonated state (at low pH).<sup>[10]</sup> However, this mechanism alone may not be selective enough to separate D-HPLA from other hydrophobic endogenous molecules.
- **Anion Exchange (AX) SPE:** Retains analytes based on electrostatic interaction. At a pH above its pKa, the carboxylic acid group of D-HPLA is deprotonated (negatively charged) and can be strongly retained by a positively charged sorbent (anion exchanger).<sup>[11][12][13]</sup>
- **Mixed-Mode (MM) SPE:** This advanced approach utilizes a sorbent with both reversed-phase and ion-exchange functionalities.<sup>[14][15]</sup> This allows for a dual retention mechanism, providing an orthogonal and highly selective cleanup strategy. Interferences that are only hydrophobic or only ionic can be washed away, while the analyte, possessing both characteristics, is retained until the final, specific elution step.<sup>[14]</sup>

This protocol focuses on a mixed-mode, strong anion exchange/reversed-phase methodology, which provides the required selectivity and cleanliness for sensitive bioanalytical applications.<sup>[14][16]</sup>

## Principle of Mixed-Mode Extraction for D-HPLA

The success of this protocol hinges on the pH-dependent chemistry of D-HPLA and the dual functionality of the mixed-mode sorbent.

- Analyte Chemistry: D-HPLA is a weak acid. By adjusting the pH of the sample, we can control its ionization state.
  - At low pH ( $\text{pH} < \text{pKa}$ ), the carboxylic acid is protonated ( $-\text{COOH}$ ), making the molecule neutral and more hydrophobic.
  - At high pH ( $\text{pH} > \text{pKa}$ ), the carboxylic acid is deprotonated ( $-\text{COO}^-$ ), making the molecule negatively charged.
- Sorbent Chemistry: A mixed-mode strong anion exchange (MAX) sorbent typically combines a hydrophobic polymeric backbone (for reversed-phase retention) with a quaternary amine functional group (a strong, permanently positive-charged anion exchanger).[\[16\]](#)

The extraction strategy involves loading the sample under conditions where D-HPLA is retained by both mechanisms. A rigorous, multi-step wash sequence then removes interferences before a final elution step disrupts both interactions to release the purified analyte.

**Figure 1.** pH-dependent retention mechanisms for D-HPLA.

## Detailed Application Protocol

This protocol is designed for the extraction of D-HPLA from 500  $\mu\text{L}$  of human plasma or serum. Volumes should be scaled accordingly for other sample types or volumes.

## Required Materials and Reagents

- SPE Device: Mixed-Mode Strong Anion Exchange Polymeric Sorbent (e.g., Waters Oasis® MAX, Biotage ISOLUTE® HAX). Cartridge size: 30 mg / 1 mL.
- Biological Sample: 500  $\mu\text{L}$  Plasma/Serum, thawed on ice.
- Reagents:
  - Phosphoric Acid (85%)

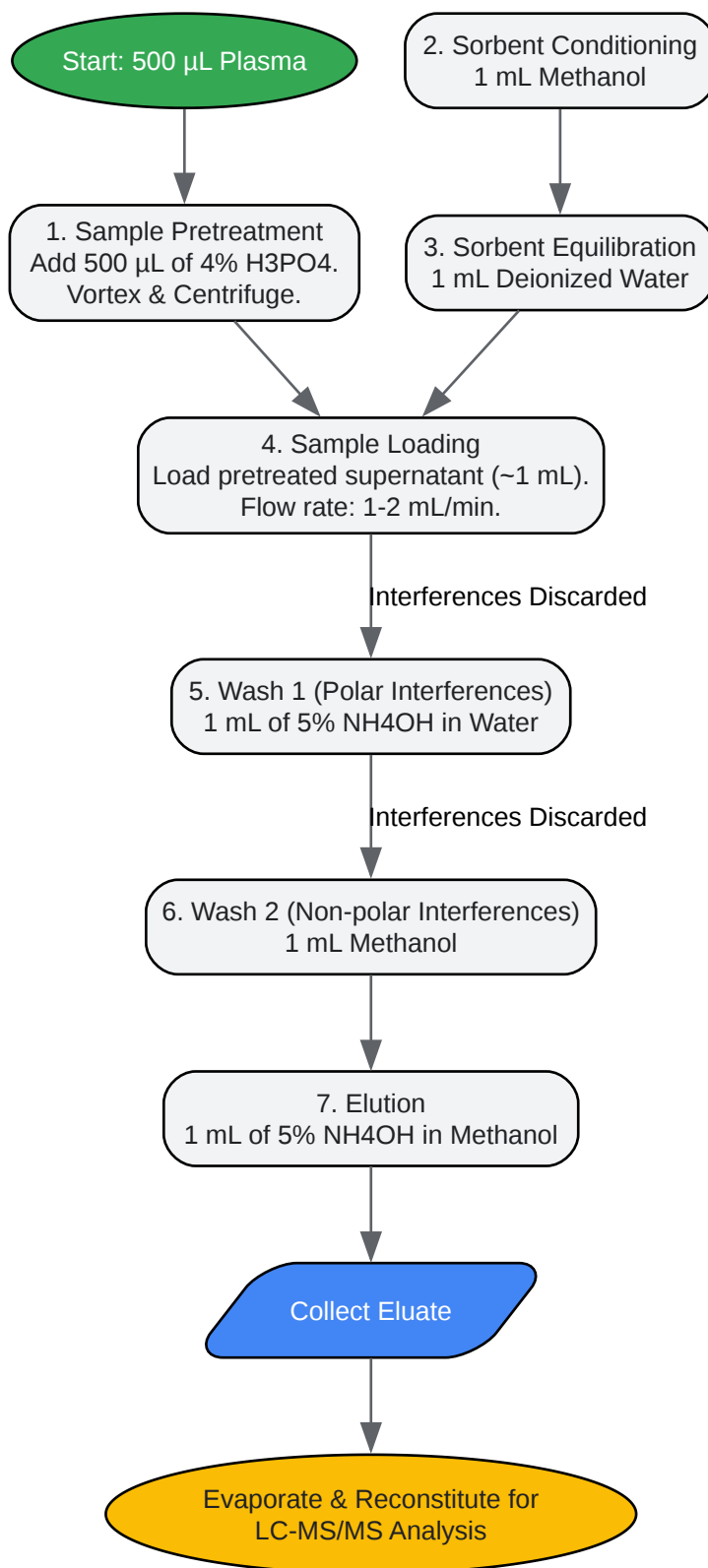
- Ammonium Hydroxide (concentrated, ~28%)
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Deionized Water (18 MΩ·cm)
- Apparatus:
  - SPE Vacuum Manifold
  - Centrifuge
  - Vortex mixer
  - Calibrated pipettes
  - 1.5 mL microcentrifuge tubes
  - Collection tubes (glass or polypropylene)

## Solution Preparation

- 4% Phosphoric Acid in Water (v/v): Add 4 mL of 85% phosphoric acid to 96 mL of deionized water.
- 5% Ammonium Hydroxide in Methanol (v/v): Add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol. Prepare fresh.
- Wash Solvent (5% Methanol in Water, v/v): Add 5 mL of methanol to 95 mL of deionized water.

## Experimental Workflow: Step-by-Step Protocol

The entire workflow is visualized in Figure 2.



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**Figure 2.** Mixed-mode SPE workflow for D-HPLA extraction.

### Step 1: Sample Pretreatment

- Causality: Acidification simultaneously precipitates proteins and ensures D-HPLA is fully protonated (neutral), enhancing its initial binding to the reversed-phase portion of the sorbent.
- Procedure:
  - Pipette 500  $\mu$ L of plasma or serum into a 1.5 mL microcentrifuge tube.
  - Add 500  $\mu$ L of 4% phosphoric acid in water.
  - Vortex for 30 seconds to precipitate proteins.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C.
  - Carefully collect the supernatant for loading onto the SPE cartridge.

### Step 2: Sorbent Conditioning

- Causality: Wets the polymeric sorbent and activates the stationary phase for interaction with the sample.
- Procedure:
  - Place the SPE cartridges on the vacuum manifold.
  - Pass 1 mL of Methanol through each cartridge. Do not allow the sorbent to dry.

### Step 3: Sorbent Equilibration

- Causality: Removes the organic solvent and prepares the sorbent for the aqueous sample load.
- Procedure:
  - Pass 1 mL of deionized water through each cartridge. Ensure the sorbent bed remains wet before sample loading.

#### Step 4: Sample Loading

- Causality: At the low pH of the pretreated sample, D-HPLA is retained by reversed-phase interactions. As the sample passes through, the strong anion exchanger (which is permanently charged) captures any D-HPLA that may become deprotonated.
- Procedure:
  - Load the supernatant from Step 1 onto the conditioned and equilibrated cartridge.
  - Apply a slow, steady flow rate (approx. 1-2 mL/minute) using gentle vacuum.

#### Step 5: Wash 1 (Removal of Basic and Neutral Polar Interferences)

- Causality: A weak base wash will remove weakly bound basic compounds without disrupting the strong anion exchange interaction with the acidic D-HPLA.
- Procedure:
  - Pass 1 mL of 5% ammonium hydroxide in water through the cartridge.

#### Step 6: Wash 2 (Removal of Non-polar Interferences)

- Causality: An organic solvent wash removes hydrophobic and lipid-based interferences that are retained by reversed-phase mechanisms. D-HPLA is retained ionically by the strong anion exchanger and is not eluted by this wash.[\[14\]](#)
- Procedure:
  - Pass 1 mL of Methanol through the cartridge.
  - Dry the sorbent bed thoroughly under full vacuum for 2-5 minutes to remove all residual methanol, which can interfere with the final elution.

#### Step 7: Elution of D-HPLA

- Causality: The high pH of the ammoniated methanol neutralizes the charge on D-HPLA, disrupting the strong ionic bond with the sorbent. The high organic content simultaneously

disrupts the reversed-phase interaction, allowing for complete elution of the analyte.[14]

- Procedure:
  - Place clean collection tubes inside the manifold.
  - Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge.
  - Allow the solvent to soak the sorbent bed for 1 minute before applying a slow vacuum to elute the analyte.

#### Step 8: Post-Elution Processing

- Procedure:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 80:20 Water:Acetonitrile) for LC-MS/MS analysis.

## Performance Characteristics

The following table summarizes the expected performance of this mixed-mode SPE protocol based on typical results for acidic analytes extracted from plasma.[6][17]

Parameter	Target Value	Rationale
Analyte Recovery	> 90%	The dual retention and specific elution steps ensure minimal analyte loss during the wash phases.
Reproducibility (%RSD)	< 10%	The robust, multi-step protocol minimizes variability between samples compared to simpler methods like LLE.[6]
Matrix Effect	< 15%	Rigorous washing with both aqueous and organic solvents effectively removes phospholipids and other sources of ion suppression. [18]
Sample Cleanliness	High	The final extract is visibly clean and free of precipitated proteins and lipids, extending analytical column life.

## Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low Analyte Recovery	1. Sorbent bed dried out before sample loading. 2. Sample loading flow rate too high. 3. Incomplete elution.	1. Ensure sorbent remains wet after equilibration. 2. Reduce vacuum to maintain a flow rate of 1-2 drops/second. 3. Perform a second elution step or allow the elution solvent to soak for a longer period (2-5 min).
High Matrix Effects / Ion Suppression	1. Inefficient removal of phospholipids. 2. Carryover from insufficient washing.	1. Ensure the sorbent bed is fully dried after the methanol wash (Step 6) to improve elution efficiency. 2. Increase the volume of the methanol wash to 2 mL.
Poor Reproducibility (%RSD > 15%)	1. Inconsistent sample pretreatment (protein crash). 2. Inconsistent flow rates during loading/elution.	1. Ensure consistent vortexing and complete centrifugation for all samples. 2. Use a positive pressure manifold for more precise flow control if available.

## Conclusion

This application note provides a detailed, scientifically-grounded protocol for the solid-phase extraction of D-3-phenyllactic acid from biological fluids. By employing a mixed-mode sorbent that combines reversed-phase and strong anion exchange chemistries, this method offers superior selectivity and sample cleanliness compared to traditional techniques. The resulting high-recovery extracts are well-suited for sensitive and reliable quantification by LC-MS/MS, making this protocol an invaluable tool for researchers and drug development professionals in metabolic and clinical studies.

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